molecular formula C14H13ClFN5O2 B14783041 8-Amino-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

8-Amino-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14783041
M. Wt: 337.74 g/mol
InChI Key: MVCARLXUTZBUHW-UHFFFAOYSA-N
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Description

8-Amino-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes an amino group, a chlorofluorobenzyl group, and a dimethylpurine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as 1,3-dimethyluric acid.

    Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the purine core.

    Chlorofluorobenzyl Group Addition: The chlorofluorobenzyl group is introduced via a Friedel-Crafts alkylation reaction, using 2-chloro-6-fluorobenzyl chloride as the alkylating agent.

    Final Steps: The final steps involve purification and characterization of the compound using techniques such as recrystallization and spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Amino-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

    Substitution: The amino and chlorofluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine compounds.

Scientific Research Applications

8-Amino-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Amino-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Amino-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the chlorofluorobenzyl group.

    8-Amino-7-(2-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the fluorine atom.

    8-Amino-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the chlorine atom.

Uniqueness

The presence of both chlorine and fluorine atoms in the benzyl group of 8-Amino-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione makes it unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C14H13ClFN5O2

Molecular Weight

337.74 g/mol

IUPAC Name

8-amino-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H13ClFN5O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(17)18-11)6-7-8(15)4-3-5-9(7)16/h3-5H,6H2,1-2H3,(H2,17,18)

InChI Key

MVCARLXUTZBUHW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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